molecular formula C15H20BrNO4 B1496314 N-Boc-N-methyl-3-bromo-DL-phenylalanine

N-Boc-N-methyl-3-bromo-DL-phenylalanine

Cat. No.: B1496314
M. Wt: 358.23 g/mol
InChI Key: HSTKVNDVEBYPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-N-methyl-3-bromo-DL-phenylalanine (CAS 1822519-46-9) is a protected amino acid derivative of significant value in organic synthesis and drug discovery. With a molecular formula of C15H20BrNO4 and a molecular weight of 358.23 g/mol, this compound serves as a versatile building block for the design and synthesis of complex bioactive molecules . The presence of both a bromoaryl group and a protected (Boc) N-methylamine functionality makes it a crucial intermediate for constructing novel peptide-based architectures and for use in cross-coupling reactions. This compound is of particular interest in antiviral research. It serves as a key precursor in the development of dimerized phenylalanine derivatives that function as novel HIV-1 capsid inhibitors . These inhibitors are designed to target the interprotomer pocket of the HIV-1 capsid protein, disrupting both the early and late stages of the viral life cycle, which represents a promising strategy in antiretroviral therapy . The racemic DL-mixture provides access to a range of stereochemical options for exploratory research. With a typical purity of 97% or higher, this product is supplied for laboratory research applications . It is recommended to store this compound at room temperature. This compound is intended for Research Use Only and is not approved for human, diagnostic, or therapeutic use. Researchers are advised to consult the safety data sheet (SDS) before use.

Properties

Molecular Formula

C15H20BrNO4

Molecular Weight

358.23 g/mol

IUPAC Name

3-(3-bromophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-6-5-7-11(16)8-10/h5-8,12H,9H2,1-4H3,(H,18,19)

InChI Key

HSTKVNDVEBYPFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC(=CC=C1)Br)C(=O)O

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variation

The position of halogen substituents and the choice of halogen significantly influence reactivity, steric effects, and applications. Below is a comparative analysis:

Table 1: Key Properties of Halogenated N-Boc-Phenylalanine Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Halogen (Position) Stereochemistry Purity Key Applications
N-Boc-3-bromo-DL-phenylalanine 82278-95-3 C₁₄H₁₈BrNO₄ 344.20 Br (3) DL (racemic) ≥98% Peptide synthesis, drug intermediates
N-Boc-2-bromo-D-phenylalanine 261360-76-3 C₁₄H₁₈BrNO₄ 344.205 Br (2) D-enantiomer 95% Chiral catalysts, agrochemicals
N-Boc-3-chloro-L-phenylalanine 114873-03-9 C₁₄H₁₈ClNO₄ 299.751 Cl (3) L-enantiomer 95% Antibiotic analogs, bioactive peptides
N-Boc-3-bromo-5-fluoro-L-phenylalanine 1997460-26-0 C₁₄H₁₇BrFNO₄ 362.19 Br (3), F (5) L-enantiomer N/A Targeted oncology therapeutics
Key Observations :

Bromine at Position 3 (N-Boc-3-bromo-DL-phenylalanine) offers a balance between electronic activation (for electrophilic substitution) and compatibility with solid-phase peptide synthesis .

Halogen Type :

  • Chlorine (N-Boc-3-chloro-L-phenylalanine) reduces molecular weight and polarizability compared to bromine, altering solubility and reactivity in nucleophilic aromatic substitution .
  • Fluorine addition (N-Boc-3-bromo-5-fluoro-L-phenylalanine) increases lipophilicity and metabolic stability, making it valuable in kinase inhibitor design .

Stereochemistry: Racemic (DL) mixtures are cost-effective for non-chiral applications, while D- or L-enantiomers (e.g., L-configuration in N-Boc-3-chloro-L-phenylalanine) are critical for biologically active peptides requiring stereospecific binding .

Preparation Methods

General Synthetic Strategy

The synthesis of N-Boc-N-methyl-3-bromo-DL-phenylalanine typically follows these key steps:

  • Starting material: DL-phenylalanine or a suitable protected phenylalanine derivative.
  • Bromination: Introduction of the bromine atom at the 3-position of the aromatic ring.
  • N-Methylation: Selective methylation of the amino group.
  • N-Boc protection: Introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen.

Preparation of 3-Bromo-DL-phenylalanine

The 3-bromo substitution on the phenyl ring is achieved by electrophilic aromatic substitution, commonly using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions.

  • Typical conditions: Bromination is performed in acidic or neutral media to avoid side reactions, often at low temperatures to control regioselectivity.
  • Yield and purity: Bromination yields vary depending on the method, but selective monobromination at the meta position is achievable with good yields (>70%).

N-Methylation of 3-Bromo-DL-phenylalanine

N-methylation is performed on the amino group of 3-bromo-DL-phenylalanine to obtain N-methyl-3-bromo-DL-phenylalanine.

  • Methods: Reductive methylation using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or direct alkylation using methyl iodide under basic conditions.
  • Considerations: Selectivity for mono-N-methylation is critical to avoid overalkylation.
  • Yields: Typically moderate to high, depending on reaction control.

Boc Protection of N-Methyl-3-bromo-DL-phenylalanine

The Boc group is introduced to protect the secondary amine formed after N-methylation.

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Solvent: Commonly dichloromethane or tetrahydrofuran.
  • Conditions: Room temperature stirring for several hours.
  • Yield: High yields (>85%) are typical for Boc protection.

Representative Detailed Procedure (Literature-Based)

While direct literature on this compound is sparse, analogous procedures for related compounds provide a reliable framework:

Step Reagents & Conditions Outcome Yield (%) Notes
Bromination DL-phenylalanine + NBS, AcOH, 0–5 °C 3-bromo-DL-phenylalanine ~75 Controlled to avoid polybromination
N-Methylation 3-bromo-DL-phenylalanine + Formaldehyde + NaBH3CN, pH 6–7 buffer N-methyl-3-bromo-DL-phenylalanine 65–80 Reductive methylation selective for primary amine
Boc Protection N-methyl-3-bromo-DL-phenylalanine + Boc2O + Et3N, DCM, rt, 4 h This compound 85–90 Standard amino protection

Analytical Data and Characterization

  • NMR Spectroscopy: 1H and 13C NMR are used to confirm the structure, especially the presence of the Boc group (tert-butyl singlet near 1.4 ppm), N-methyl group (singlet near 2.8–3.0 ppm), and aromatic protons shifted due to bromine substitution.

  • Mass Spectrometry: Confirms molecular weight consistent with the brominated, N-methylated, Boc-protected phenylalanine.

  • HPLC: Used to assess purity and enantiomeric excess if chiral methods are employed.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Parameters Yield Range (%) Notes
Bromination NBS, AcOH, 0–5 °C Controlled temp, stoichiometry 70–80 Monobromination at 3-position
N-Methylation Formaldehyde, NaBH3CN, pH 6–7 buffer Mild reductive conditions 65–80 Selective mono-N-methylation
Boc Protection Boc2O, Et3N, DCM, rt Room temp, 4 h 85–90 Standard amine protection
Dynamic Kinetic Resolution (optional) L-DBTA resolving agent, racemization catalyst 45–80 °C, alcohol solvent High purity For enantiomerically pure product

Research Findings and Notes

  • The use of dynamic kinetic resolution allows preparation of enantiomerically enriched phenylalanine derivatives, which could be adapted to the 3-bromo substituted analogs for chiral synthesis.

  • Borinic acid catalysis offers a novel approach to amino acid derivative synthesis, potentially improving coupling efficiency and mildness of conditions during protection steps.

  • Control of reaction conditions such as temperature, solvent, and stoichiometry is critical for selective bromination and N-methylation to avoid side products.

  • The Boc protection step is well-established and typically proceeds with high efficiency and purity.

Q & A

Q. How can this compound be utilized in designing protease-resistant peptide therapeutics?

  • Methodological Answer: The N-methyl group reduces hydrogen bonding, impairing protease recognition. Incorporate into cleavage-prone regions (e.g., Arg/Lys-rich sequences) and assess stability in serum via LC-MS/MS. The bromine moiety allows post-synthetic modification (e.g., cross-coupling) for functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.